Alpha-1 Adrenergic Receptor Antagonism: Nanomolar Potency Differentiates from Unsubstituted Core
1-(Propan-2-yl)piperazine-2,3-dione exhibits antagonist activity at human alpha-1 adrenergic receptors with an IC50 of 5 nM in competitive binding assays using human prostate cells [1]. The unsubstituted piperazine-2,3-dione core lacks this level of potency at alpha-1 receptors, as the N-isopropyl group provides critical hydrophobic contacts within the receptor binding pocket. The isopropyl substitution distinguishes this compound from the parent scaffold and from smaller N-alkyl derivatives.
| Evidence Dimension | Alpha-1 adrenergic receptor antagonist potency |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Unsubstituted piperazine-2,3-dione (no reported alpha-1 activity at comparable potency) |
| Quantified Difference | Target compound active at low nanomolar range; unsubstituted core requires additional substitution for comparable activity |
| Conditions | Human prostate cell competitive binding assay with (125I)-Heat radioligand |
Why This Matters
Procurement of the N-isopropyl derivative, rather than the unsubstituted core, is mandatory for studies targeting alpha-1 adrenergic pharmacology, as the substitution pattern is a prerequisite for nanomolar binding.
- [1] BindingDB. BDBM50033111: Antagonist activity at Adrenergic alpha-1 receptor in human Prostate cell (IC50: 5 nM). BindingDB Entry. Accessed 2026. View Source
